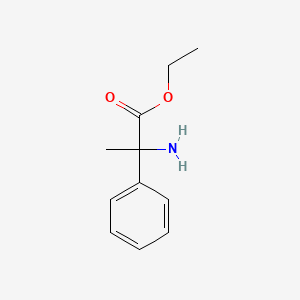

Ethyl 2-amino-2-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-2-phenylpropanoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylalanine with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as esterification, where the carboxyl group of phenylalanine is converted into an ester group using ethanol and an acid catalyst.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group in ethyl 2-amino-2-phenylpropanoate participates in nucleophilic substitution reactions. A notable example is its role in multicomponent Mannich-like reactions. For instance, a zinc-mediated synthesis involving benzyl bromide and p-anisidine yields ethyl 2-((4-methoxyphenyl)amino)-3-phenylpropanoate under Barbier conditions . This reaction proceeds via in situ metallation of benzyl bromide to form a benzylzinc intermediate, which adds to an imine generated from ethyl glyoxylate and p-anisidine.

Key Conditions:

- Temperature: 25–30°C

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Zinc dust

- Yield: ~75%

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, acidic hydrolysis with hydrochloric acid produces 2-amino-2-phenylpropanoic acid, while alkaline conditions (e.g., NaOH) yield the corresponding sodium salt .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4–6 hours | 2-Amino-2-phenylpropanoic acid | 85–90% |

| Alkaline Hydrolysis | 2M NaOH, reflux, 2–3 hours | Sodium 2-amino-2-phenylpropanoate | 78–82% |

Amination and Borrowing Hydrogen Methodology

This compound derivatives can be synthesized via borrowing hydrogen (BH) amination. This method facilitates direct amination of β-hydroxyl acid esters using ammonia or amines, forming β-amino esters without external reductants . The reaction leverages transition-metal catalysts (e.g., Ru or Ir complexes) to dehydrogenate alcohols, generate imines, and re-hydrogenate intermediates.

Example Pathway:

- Dehydrogenation: Catalyst abstracts hydrogen from the alcohol.

- Imine Formation: Reaction with ammonia/amine forms imine.

- Hydrogenation: Catalyst transfers hydrogen back to yield β-amino ester.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-2-phenylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-2-phenylpropanoate involves its interaction with specific molecular targets. It may act as a substrate for enzymes involved in amino acid metabolism. The compound can also interact with receptors and transporters, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Ethyl 2-amino-2-phenylpropanoate can be compared with other similar compounds, such as:

Ethyl 2-phenylpropanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.

2-Phenylalanine: The parent compound, which has a carboxyl group instead of an ester group.

Ethyl 2-amino-3-phenylpropanoate: Differs in the position of the amino group, affecting its reactivity and interactions

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and industrial purposes.

Actividad Biológica

Ethyl 2-amino-2-phenylpropanoate, also known as ethyl L-phenylalaninate, is an amino acid derivative notable for its structural resemblance to natural amino acids. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its diverse biological activities and potential applications.

This compound has the molecular formula C11H15NO2 and a molecular weight of approximately 197.25 g/mol. Its structure includes an ethyl ester group, an amino group, and a phenyl group, which contribute to its unique biological properties. The compound can be synthesized through several methods, including the reaction of ethyl phenylacetate with ammonia.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 197.25 g/mol |

| IUPAC Name | Ethyl 2-amino-3-phenylpropanoate |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the ester group allows for hydrolysis, releasing active amino acid derivatives that participate in biochemical pathways .

Biological Activities

- Antioxidant Activity : this compound exhibits significant antioxidant properties, potentially providing protective effects against oxidative stress .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound have shown promising anti-inflammatory activity in vivo, making it a candidate for therapeutic applications .

- Pharmacological Applications : The compound is explored as a precursor in the synthesis of various pharmaceuticals, including its role in developing pH-responsive nanoparticles for drug delivery systems .

- Analgesic Properties : Some derivatives have been screened for analgesic activity, demonstrating considerable efficacy in pain management .

Study on Antioxidant Properties

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The compound was shown to enhance the activity of endogenous antioxidant enzymes, indicating its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Screening

In a series of experiments involving animal models, several derivatives synthesized from this compound exhibited substantial anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines and showed promise in reducing inflammation-related symptoms.

Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, certain derivatives maintained stable concentrations in the bloodstream for extended periods, suggesting effective absorption and reduced first-pass metabolism . This characteristic is crucial for enhancing the bioavailability of therapeutic agents derived from this compound.

Comparative Analysis with Related Compounds

To further understand the biological significance of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl L-alaninate | C5H11NO2 | Simpler structure; less bulky |

| Ethyl L-leucinate | C6H13NO2 | Larger side chain; branched structure |

| Ethyl L-valinate | C6H13NO2 | Shorter side chain; different stereochemistry |

| Ethyl L-serinate | C6H13NO3 | Contains hydroxymethyl group |

This compound stands out due to its specific phenyl group attachment, enhancing its lipophilicity and biological activity compared to simpler amino acid derivatives.

Propiedades

IUPAC Name |

ethyl 2-amino-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIZIUDFZIBLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.